4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid is a compound that features a benzo[b]thiophene moiety attached to a nitrobenzoic acid framework. This compound is part of the larger family of benzothiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid typically involves the coupling of benzo[b]thiophene derivatives with nitrobenzoic acid precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[b]thiophene-2-boronic acid reacts with 2-nitrobenzoic acid under basic conditions . The reaction is usually carried out in a solvent like toluene or ethanol, with a base such as sodium carbonate, and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: 4-[Benzo(b)thiophen-2-yl]-2-aminobenzoic acid.
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Benzo[b]thiophene sulfoxides or sulfones.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities . The benzo[b]thiophene moiety can also interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- 2-Nitrobenzoic acid
- 4-Aminobenzo[b]thiophene
Comparison: 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid is unique due to the presence of both the benzo[b]thiophene and nitrobenzoic acid moieties, which confer distinct chemical and biological properties. Compared to benzo[b]thiophene-2-boronic acid, it has a nitro group that can participate in additional chemical reactions, such as reduction and substitution.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-15(18)11-6-5-10(7-12(11)16(19)20)14-8-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPHFNTNZNFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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